Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 2-(piperidin-4-yl)acetate hydrochloride”, are as follows: Molecular Formula: C8H16ClNO2, Molecular Weight: 193.67114 .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and characterization of various thiazole derivatives due to their potential biological activity. For instance, the synthesis of substituted thiazole-5-carboxaldehydes and their derivatives involves reactions that could potentially include compounds similar to Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride. These synthetic routes often utilize piperidine as a catalyst, indicating the chemical's role in the formation of complex molecules with potential biological applications (N. J. Thumar & Manish P. Patel, 2009).
Biological Activity
Research into the biological activity of thiazole derivatives has shown promising results. For example, studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have identified specific structural requirements for potent activity, highlighting the importance of piperidine and thiazole moieties for binding affinity (R. Lan et al., 1999). Moreover, thiazole compounds have been evaluated for their antimicrobial properties, with some derivatives showing significant activity against various bacterial and fungal species, suggesting the potential of this compound in antimicrobial research (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).
Anticancer Applications
The anticancer potential of piperidine-substituted thiazole derivatives has also been investigated. Sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have identified compounds with strong anticancer activities against various cell lines, demonstrating the therapeutic promise of thiazole and piperidine derivatives in oncology (A. Rehman et al., 2018).
Material Science and Photoluminescence
In material science, the optical properties of thiazole derivatives have been explored. The photoluminescence spectra of new piperidine substituted benzothiazole derivatives indicate potential applications in the development of optoelectronic materials, highlighting the versatility of thiazole compounds in both biological and material science fields (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYEKJQFKBJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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